molecular formula C21H22F3N5O B2638308 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1226441-32-2

4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No. B2638308
CAS RN: 1226441-32-2
M. Wt: 417.436
InChI Key: VGRSIUCTNCBDMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the regiocontrolled construction of the imidazole ring. Recent advances in imidazole synthesis methods have contributed to the efficient preparation of substituted imidazoles, which are essential components in various functional molecules . The specific synthetic route for Compound X would require further investigation based on available literature.


Molecular Structure Analysis

The molecular formula of Compound X is C~15~H~12~N~2~O~2~ . Its molecular weight is approximately 252.27 g/mol . The compound’s structure consists of a piperazine core linked to a benzimidazole moiety, with a trifluoromethyl-substituted phenyl group attached. The arrangement of these functional groups influences its biological activity.


Physical And Chemical Properties Analysis

properties

IUPAC Name

4-[(1-methylbenzimidazol-2-yl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N5O/c1-27-18-9-5-4-8-17(18)25-19(27)14-28-10-12-29(13-11-28)20(30)26-16-7-3-2-6-15(16)21(22,23)24/h2-9H,10-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRSIUCTNCBDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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